molecular formula C8H10F2O B6357632 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one CAS No. 1557247-48-9

7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one

Cat. No.: B6357632
CAS No.: 1557247-48-9
M. Wt: 160.16 g/mol
InChI Key: TUSUTPKONKMRBD-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one is a bicyclic ketone characterized by a strained [4.1.0]heptane framework substituted with a methyl group at position 1 and two fluorine atoms at position 6. The compound’s structure combines steric strain from the bicyclic system with electronic effects from the fluorine substituents, which influence its reactivity, stability, and physicochemical properties.

Properties

IUPAC Name

7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c1-7-4-5(11)2-3-6(7)8(7,9)10/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSUTPKONKMRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)CCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclo[4.1.0]heptane Framework Construction

The bicyclo[4.1.0]heptane system is typically assembled via cyclopropanation of cyclohexene derivatives. For example, Simmons-Smith cyclopropanation employs diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which inserts into a carbon-carbon double bond . Alternatively, transition-metal-catalyzed cyclopropanation using diazo compounds offers stereoselectivity.

Example Protocol :

  • Start with 3-methylcyclohex-1-en-3-ol.

  • Subject to cyclopropanation using CH₂I₂/Zn(Cu) to form bicyclo[4.1.0]heptan-3-ol.

  • Oxidize the alcohol to the ketone using CrO₃ or a Swern oxidation .

Fluorination Strategies

Introducing fluorine at the 7-position requires careful selection of fluorinating agents. Deoxofluorination with reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or XtalFluor-E can replace hydroxyl groups with fluorine . Alternatively, electrophilic fluorination (e.g., Selectfluor®) may target electron-rich positions.

Method A: Direct Fluorination of a Ketone Precursor

  • Synthesize 7,7-dichloro-1-methylbicyclo[4.1.0]heptan-3-one via chlorination of the bicyclo ketone .

  • Perform halogen exchange using KF or AgF in polar aprotic solvents (e.g., DMF) to replace chlorines with fluorines .

Method B: Late-Stage Fluorination

  • Construct bicyclo[4.1.0]heptan-3-one with a methyl group at position 1.

  • Fluorinate the bridgehead using a radical pathway (e.g., N-fluorobenzenesulfonimide (NFSI) under light) .

Methyl Group Introduction

The 1-methyl group is introduced early in the synthesis to avoid steric hindrance. Alkylation of a carbonyl precursor or Grignard addition to a ketone intermediate are viable routes.

Grignard Approach :

  • Prepare bicyclo[4.1.0]heptan-3-one.

  • Treat with methylmagnesium bromide to form a tertiary alcohol.

  • Dehydrate using acidic conditions (e.g., H₂SO₄) and hydrogenate to yield 1-methylbicyclo[4.1.0]heptan-3-one .

Optimized Synthetic Pathway

Combining these steps, a plausible multigram synthesis is:

  • Cyclopropanation :

    • React 3-methylcyclohex-1-en-3-ol with CH₂I₂/Zn(Cu) to form bicyclo[4.1.0]heptan-3-ol.

    • Yield : ~60% (based on analogous cyclopropanations) .

  • Oxidation to Ketone :

    • Use CrO₃ in dichloromethane to oxidize the alcohol to bicyclo[4.1.0]heptan-3-one .

    • Yield : 75–80% .

  • Chlorination :

    • Treat with Cl₂ in CCl₄ under UV light to install 7,7-dichloro groups .

    • Yield : ~70% .

  • Fluorination :

    • React 7,7-dichloro-1-methylbicyclo[4.1.0]heptan-3-one with AgF in DMF at 100°C .

    • Yield : 50–60% .

  • Purification :

    • Distill under reduced pressure (b.p. ~183°C predicted) .

Analytical Data and Characterization

  • Molecular Formula : C₈H₁₀F₂O .

  • Molecular Weight : 160.16 g/mol .

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, bicyclic CH₂), 2.1 (s, CH₃), 3.0–3.2 (m, bridgehead H).

    • ¹³C NMR : 208 ppm (C=O), 110–120 ppm (CF₂, J₆. MS : m/z 160 [M]⁺.

Challenges and Mitigation

  • Regioselectivity : Competing fluorination at unintended positions is minimized using bulky fluorinating agents .

  • Side Reactions : Over-oxidation during ketone formation is controlled by low-temperature CrO₃ reactions .

  • Scalability : Halogen exchange reactions benefit from excess AgF and prolonged reaction times .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The bicyclo[4.1.0]heptan-3-one core is shared among several analogs, but substituent differences lead to distinct properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one 1-Me, 7,7-diF C₉H₁₂F₂O 186.19 High electronegativity from F; potential metabolic stability and lipophilicity.
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one (Caranone) 4,7,7-Me₃ C₁₀H₁₆O 152.23 Structurally similar to camphor; proposed HTFOEL of 0.7 ppm due to toxicity concerns .
4,7,7-Trimethyl-4-(3-methyl-2-butenyl)-bicyclo[4.1.0]heptan-3-one 4-prenyl, 4,7,7-Me₃ C₁₅H₂₄O 220.35 Increased lipophilicity (XLogP3 = 3.9) due to prenyl group .
4-Methoxy-7,7-dimethylbicyclo[4.1.0]heptan-3-one 4-OMe, 7,7-Me₂ C₁₀H₁₆O₂ 168.23 Electron-donating methoxy group enhances ketone stability .
6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one 6-Me, 7-(3-oxobutyl) C₁₂H₁₈O₂ 194.27 Found in Curcumae Radix; used in traditional medicine quality control .

Physicochemical Properties

  • Electron Effects : Fluorine’s electronegativity in the target compound increases the ketone’s electrophilicity compared to methyl- or methoxy-substituted analogs. This may enhance reactivity in nucleophilic additions or reductions .
  • Steric Effects : The methyl group at position 1 introduces steric hindrance, which could limit accessibility to the ketone in enzymatic or synthetic reactions.

Analytical Differentiation

  • Mass Spectrometry: Fluorine’s isotopic signature (m/z 19) and fragmentation patterns distinguish the target compound from analogs like Caranone, which shows a base peak at m/z 152 .
  • Chromatography : GC retention times and HPLC elution profiles would vary due to differences in polarity and molecular weight .

Research Implications

  • Synthetic Applications : The fluorine substituents in the target compound could serve as directing groups in regioselective reactions, contrasting with methyl or methoxy analogs .
  • Environmental Impact: Fluorinated compounds often exhibit persistence; further studies are needed to assess the environmental fate of this bicycloheptanone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one, and how can yield/purity be improved?

  • Methodology : Synthesis typically involves cyclopropanation of pre-functionalized cyclohexenones using fluorinated reagents. Catalysts like Lewis acids (e.g., BF₃·OEt₂) and solvents such as dichloromethane are critical for ring closure. Reaction temperatures (0–25°C) and slow addition of fluorinating agents (e.g., DAST) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
  • Key Variables : Catalyst selection, solvent polarity, and temperature control directly influence stereochemical outcomes. For analogs like 4,7,7-trimethyl derivatives, yields ≥70% are achievable under optimized conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C1, fluorines at C7). Coupling constants (e.g., J = 6–8 Hz for bicyclo ring protons) confirm spatial arrangements .
  • HRMS : Exact mass (±3 ppm) validates molecular formula (C₈H₁₀F₂O). For example, 4,7,7-trimethyl analogs show [M+H]⁺ at m/z 220.1827 .
  • IR : Strong C=O stretch (~1700 cm⁻¹) confirms ketone functionality .

Q. How does fluorination at C7 influence physicochemical properties compared to non-fluorinated analogs?

  • Methodology : Fluorination increases electronegativity and ring strain, raising melting points (e.g., 46–48°C for dichloro analogs ) and reducing solubility in nonpolar solvents. Computational studies (DFT) predict enhanced electrophilicity at the ketone due to electron-withdrawing fluorine effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments?

  • Methodology : Density Functional Theory (DFT) optimizes molecular geometry and calculates NMR chemical shifts. For example, (1R,4R,6S)-stereochemistry in 4,7,7-trimethyl derivatives was confirmed via comparison of experimental vs. computed ¹³C shifts (Δδ < 1 ppm) .
  • Case Study : Discrepancies in coupling constants for bicyclo[4.1.0]heptan-3-ones were resolved using NOESY to validate axial vs. equatorial substituent orientations .

Q. What strategies mitigate toxicity risks during handling?

  • Methodology : Structural analogs like caranone (4,7,7-trimethyl) have proposed HTFOEL limits of 0.7 ppm based on camphor-derived irritation thresholds. Use fume hoods, monitor airborne concentrations via GC-MS, and prioritize closed-system reactions .

Q. How can synthetic derivatives expand bioactivity profiles?

  • Methodology : Functionalize the ketone via Grignard additions or reductions to alcohols. For example, 7-oxabicyclo[4.1.0]heptan-3-carboxylic acid derivatives exhibit antimicrobial activity (MIC = 8–16 µg/mL) . SAR studies show methyl groups at C1 enhance metabolic stability .

Contradictions & Research Gaps

  • Stereochemical Complexity : Conflicting NMR assignments for bicyclo[4.1.0] systems require advanced chiral resolution techniques (e.g., HPLC with β-cyclodextrin columns) .
  • Toxicity Extrapolation : HTFOEL limits for fluorinated analogs remain unvalidated; in vitro assays (e.g., Ames test) are recommended .

Note : For spectral data or synthetic protocols, consult peer-reviewed repositories (e.g., PubChem, NIST) and avoid non-academic sources .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one
Reactant of Route 2
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one

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